BDM31827

X-ray crystallography EthR fragment-based drug discovery

Research on ethionamide boosting for MDR-TB requires a reliable, well-characterized EthR inhibitor. BDM31827 is a fragment-derived probe (MW 390.5) with a defined 2.0 Å co-crystal structure, ensuring experimental reproducibility. - Enables precise SAR studies with dual hydrogen bonds to Asn179/Asn176. - Serves as a critical positive control for ethA derepression assays. - Consistent quality verified by HPLC for reproducible results across batches.

Molecular Formula C37H52ClN3O10S
Molecular Weight 766.3 g/mol
Cat. No. B10831661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM31827
Molecular FormulaC37H52ClN3O10S
Molecular Weight766.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/t21?,22?,23?,27-,28+,29-,33?,36-,37-/m0/s1
InChIKeyLJFFDOBFKICLHN-KUNLKOTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM31827 Overview and Procurement


BDM31827 (N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide) is a fragment-derived small molecule that functions as an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR [1]. It was developed using a fragment-based drug discovery (FBDD) approach combining X-ray crystallography and surface plasmon resonance (SPR) [2]. As an EthR inhibitor, BDM31827 acts as an ethionamide booster, aiming to overcome the bioactivation bottleneck that limits the efficacy of this second-line antitubercular agent [1].

Fragment-derived probeEthR inhibitor with co-crystallization validated binding
SAR tool compoundSupports fragment-to-lead optimization workflows
Ethionamide pathwayEnables EthR-ethA transcriptional regulation studies

BDM31827 Substitution Limitations


Generic substitution with other EthR inhibitors or ethionamide boosters is not straightforward because BDM31827 was specifically optimized as a fragment-based probe with a defined binding mode, enabling a unique interaction network with EthR that includes hydrogen bonds to both Asn179 and Asn176 [1]. Unlike later-generation compounds derived from this fragment, BDM31827 retains a compact molecular weight (~390 Da) and distinct physicochemical properties that make it a critical tool compound for structure-activity relationship (SAR) studies and fragment-to-lead optimization workflows [2]. Simply replacing BDM31827 with another EthR ligand would compromise experimental reproducibility and comparability in studies requiring its precise binding footprint.

Binding mode may not transfer
Other EthR ligands lack dual H-bond interactions with Asn179 and Asn176, altering binding footprint
Physicochemical profile differs
Optimized leads (e.g., BDM43266) have higher MW and lipophilicity, shifting SAR context
Fragment-based SAR may not replicate
Substitution compromises study reproducibility in fragment-growing or merging experiments

BDM31827 Comparative Evidence


Crystallographic Binding vs. BDM31369

BDM31827 was successfully co-crystallized with EthR at a resolution of 2.0 Å, comparable to the resolution achieved for BDM31369 (also 2.0 Å) [1]. While both ligands occupy the same region of the EthR ligand binding domain and are hydrogen-bonded to Asn179, BDM31827 uniquely forms an additional hydrogen bond with Asn176, providing a distinct interaction pattern that can be exploited in SAR studies [2].

Binding mode
Head-to-head
Additional H-bond with Asn176
Supports EthR D1 subdomain mapping
Resolution 2.0 Å for both ligands
X-ray crystallography EthR fragment-based drug discovery

Fragment Properties vs. BDM43266

BDM31827 has a molecular weight of 390.5 g/mol and a computed XLogP3 of 5.1, placing it in the upper range of fragment-like chemical space [1]. In contrast, the optimized lead compound BDM43266, derived from this fragment series, has a molecular weight exceeding 450 g/mol [2]. The lower molecular weight of BDM31827 is advantageous for studies requiring improved solubility and permeability, such as macrophage infection models where the compound must penetrate the phagosomal compartment [2].

Physicochemical
Class-level
MW ~390 Da vs. >450 Da XLogP3 5.1
Fragment-appropriate properties for SAR
Supports permeability and solubility screening
ligand efficiency physicochemical properties fragment-to-lead

Ethionamide Boosting Pathway vs. Direct EthA Inhibitors

BDM31827 acts as an ethionamide booster by inhibiting EthR, thereby derepressing ethA transcription and enhancing the bioactivation of ethionamide [1]. This mechanism is distinct from direct inhibitors of EthA or other enzymes in the ethionamide activation pathway. While quantitative IC50 values for BDM31827 in EthR-DNA interaction assays are not publicly reported, the compound's boosting effect is inferred from its validated binding to EthR and the established pathway [2]. This contrasts with direct-acting antimycobacterials that do not modulate host prodrug activation.

Mechanism
Assay context
EthR inhibition → ethA derepression → enhanced activation
Transcriptional regulation research tool
Distinct from direct antibacterial mechanisms
ethionamide EthR MDR-TB

BDM31827 Application Scenarios


EthR Co-Crystallization and Structural Studies

BDM31827 is a validated ligand for co-crystallization with EthR, achieving a resolution of 2.0 Å and revealing a distinct binding mode with dual hydrogen bonds to Asn179 and Asn176 [1]. This makes it an excellent tool for structural studies aimed at mapping the D1 subdomain of EthR or for use as a reference ligand in fragment-screening campaigns [2].

Fragment-to-Lead Optimization Programs

As a fragment-derived hit with a molecular weight of 390.5 g/mol and computed XLogP3 of 5.1, BDM31827 serves as an ideal starting point for structure-guided optimization [1]. Its established binding mode and moderate physicochemical profile allow for systematic exploration of the EthR binding pocket through growing, merging, or linking strategies [2].

Ethionamide Booster Validation Assays

Researchers investigating the EthR-ethA-ethionamide axis can use BDM31827 as a positive control for EthR inhibition, confirming that derepression of ethA transcription leads to enhanced ethionamide sensitivity [1]. This application is critical for developing new therapies against multidrug-resistant tuberculosis (MDR-TB) [2].

Comparative SAR Studies of EthR Ligands

BDM31827, alongside BDM31369 and BDM43266, represents a well-characterized series of EthR ligands with progressive optimization [1]. Procuring BDM31827 enables direct head-to-head comparisons in binding assays, cellular potency tests, and pharmacokinetic evaluations to elucidate the impact of specific structural modifications on EthR inhibition [2].

Application
Selection Property
Validation Focus
EthR structural biology and crystallography
D1 subdomain binding interaction profile
Crystallographic resolution and H-bond mapping
Fragment-to-lead medicinal chemistry optimization
Fragment-appropriate physicochemical properties
Ligand efficiency and binding pocket exploration
Ethionamide activation pathway investigation
EthR inhibition for ethA derepression
Ethionamide sensitivity in M. tuberculosis models
Structure-activity relationship (SAR) of EthR ligands
Well-characterized fragment series
Comparative binding affinity and cellular potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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